molecular formula C14H22O4 B3253505 Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate CAS No. 22423-93-4

Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B3253505
CAS RN: 22423-93-4
M. Wt: 254.32 g/mol
InChI Key: DXRURDORVZPSOS-UHFFFAOYSA-N
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Patent
US03988372

Procedure details

A mixture of 0.01 M of the tetrahydropyranyl ether of 3-cyclopentenol (VII) and 1 g. of copper powder is stirred vigorously and maintained at 100° C. while 0.07 M (8 g.) of ethyl diazoacetate is added over a period of 8 hours. The reaction mixture is then extracted with hexane and chromatographed over aluminum oxide (activity I). Elution first with hexane, and then benzene, and evaporation of the eluates gives ethyl 3-[(tetrahydropyran-2-yl)oxy]bicyclo[3.1.0]hexane-6-carboxylate (VIII) in 55% yield as a liquid, b.p. 133° at 1.1 mm.; λ max. 195 mmμ (pentane); γ 3100, 3075, 3047, 1725, 1272, 1140 and 1020 cm-1.; δ 3.92 (quartet), 1.07 (triplet) p.p.m.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1.[CH:14]1([OH:19])CC=C[CH2:15]1.[N+](=[CH:22][C:23](OCC)=O)=[N-]>[Cu]>[O:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:8]1[O:7][CH:2]1[CH2:23][CH:22]2[CH:4]([CH:5]2[C:6]([O:19][CH2:14][CH3:15])=[O:1])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC1OCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=CC1)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over a period of 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted with hexane
CUSTOM
Type
CUSTOM
Details
chromatographed over aluminum oxide (activity I)
WASH
Type
WASH
Details
Elution first with hexane
CUSTOM
Type
CUSTOM
Details
benzene, and evaporation of the eluates

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OC1CC2C(C2C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.